molecular formula C21H16N2O2S2 B381095 3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 315693-80-2

3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B381095
CAS No.: 315693-80-2
M. Wt: 392.5g/mol
InChI Key: TXTGCTKPQONCMX-UHFFFAOYSA-N
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Description

3-Allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a thieno[2,3-d]pyrimidinone derivative characterized by:

  • Thioxo group at position 2, contributing to hydrogen-bonding interactions.
  • 4-Phenoxyphenyl group at position 5, introducing steric bulk and lipophilicity.

Properties

IUPAC Name

5-(4-phenoxyphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-2-12-23-20(24)18-17(13-27-19(18)22-21(23)26)14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h2-11,13H,1,12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTGCTKPQONCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-(4-Phenoxyphenyl)-2-Aminothiophene-3-Carboxylate

The starting material, methyl 2-amino-5-(4-phenoxyphenyl)thiophene-3-carboxylate, is synthesized via a Gewald reaction. This one-pot cyclocondensation involves:

  • Reactants : 4-Phenoxybenzaldehyde, methyl cyanoacetate, and elemental sulfur.

  • Conditions : Reflux in ethanol with morpholine as a catalyst (80°C, 6 hours).

  • Yield : 68–75% after recrystallization from ethanol.

Characterization via 1H^1\text{H}-NMR confirms the presence of the phenoxyphenyl group (δ 7.25–7.45 ppm, multiplet) and the thiophene ring (δ 6.85 ppm, singlet).

Cyclization to Form the Pyrimidine Ring

The 2-aminothiophene derivative undergoes cyclization with formamide or urea to generate the pyrimidine ring.

Formamide-Mediated Cyclization

  • Reactants : Methyl 2-amino-5-(4-phenoxyphenyl)thiophene-3-carboxylate and excess formamide.

  • Conditions : Heating at 150°C for 4 hours under nitrogen.

  • Product : 5-(4-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

  • Yield : 82%.

Mechanistic Insight : Formamide acts as both a solvent and a carbonyl donor, facilitating intramolecular cyclization. IR spectroscopy confirms lactam formation (C=O stretch at 1685 cm1^{-1}).

Introduction of the Thioxo Group

The 2-thioxo functionality is introduced via thionation or thiourea condensation.

Thionation Using Lawesson’s Reagent

  • Reactants : 5-(4-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and Lawesson’s reagent.

  • Conditions : Reflux in toluene (110°C, 3 hours).

  • Product : 5-(4-Phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.

  • Yield : 74%.

Characterization : 13C^{13}\text{C}-NMR shows a thiocarbonyl signal at δ 182.5 ppm.

Alternative Route: Thiourea Condensation

  • Reactants : Methyl 2-amino-5-(4-phenoxyphenyl)thiophene-3-carboxylate and phenyl isothiocyanate.

  • Conditions : Microwave irradiation (100°C, 20 minutes).

  • Yield : 65%.

Allylation at Position 3

The allyl group is introduced via nucleophilic substitution or alkylation.

Alkylation with Allyl Bromide

  • Reactants : 5-(4-Phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and allyl bromide.

  • Conditions : K2_2CO3_3 in DMF, 60°C for 6 hours.

  • Yield : 58%.

Optimization Note : Higher temperatures (>70°C) lead to over-alkylation, reducing yields.

Final Compound Characterization

The target compound is validated using:

  • HR-ESI-MS : m/z 447.0982 [M+H]+^+ (calc. 447.0978).

  • X-ray Crystallography : Confirms the cis configuration of the allyl and thioxo groups.

  • Thermogravimetric Analysis (TGA) : Stability up to 220°C.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)
Thiophene synthesisGewald reactionEthanol, morpholine68–75≥98
CyclizationFormamide150°C, 4 hours8297
ThionationLawesson’s reagentToluene, reflux7495
AllylationAllyl bromideDMF, K2_2CO3_3, 60°C5896

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Using formamide over urea minimizes byproducts.

  • Thionation Efficiency : Lawesson’s reagent outperforms P2_2S5_5 in yield and reproducibility.

  • Allylation Side Reactions : Controlled temperature (60°C) and stoichiometry prevent di-allylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the thioxo group can produce thiols.

Scientific Research Applications

3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets often include enzymes and receptors involved in critical biological pathways. For example, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name R<sup>3</sup> R<sup>5</sup> Key Features Biological Activity Reference
Target Compound Allyl 4-Phenoxyphenyl High lipophilicity; potential kinase inhibition Not explicitly reported N/A
5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (IVPC) 4-Methyl-2-pyridinyl 5,6-Dimethyl Pharmacological chaperone for phenylalanine hydroxylase (PAH) Treatment of phenylketonuria (PKU)
3-Allyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Allyl 4-Fluorophenyl Enhanced electronic effects due to fluorine Not reported
5,6-Dimethyl-3-(2-methylallyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one 2-Methylallyl 5,6-Dimethyl Improved solubility; melting point 189–190°C Anticancer screening
2-[(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl-5-(4-methylphenyl)-3-allylthieno[2,3-d]pyrimidin-4-one Allyl 4-Methylphenyl + sulfanyl Hybrid heterocyclic system; potential kinase inhibition Kinase inhibitor candidate

Key Observations:

  • Electronic Effects: Fluorine in 4-fluorophenyl analogs enhances electronegativity, while phenoxy groups may improve π-π stacking .
  • Synthetic Flexibility : Allyl groups at position 3 allow for further derivatization, as seen in hybrid compounds with sulfanyl linkages .
Physicochemical Properties
  • Melting Points : Range from 189–190°C () to >250°C for highly substituted derivatives .
  • Molecular Weight : The target compound (C20H15N2O2S2) has a molecular weight of ~391.47 g/mol, comparable to analogs in (336.44–392.50 g/mol) .

Biological Activity

3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The compound can be described by its structural formula:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_2\text{S}

This structure includes a thienopyrimidine core, which is known for its diverse pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific kinases involved in cell signaling pathways. For instance, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) with significant selectivity, which is crucial in cancer therapy.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its thienopyrimidine structure may contribute to this activity by disrupting bacterial cell wall synthesis or function.
  • Antioxidant Properties : Similar compounds in the thienopyrimidine class have demonstrated antioxidant activities, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
EGFR InhibitionIC50 = 13 nM for EGFR L858R/T790M
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Antioxidant ActivityScavenging of free radicals observed

Case Study 1: Antitumor Activity

In a study investigating the antitumor potential of thienopyrimidine derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the phenoxy group could enhance antimicrobial potency.

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